molecular formula C9H9ClFNO2 B3019582 3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid CAS No. 412925-57-6

3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

Cat. No.: B3019582
CAS No.: 412925-57-6
M. Wt: 217.62
InChI Key: QKVKEKVKTZSGKZ-UHFFFAOYSA-N
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Description

3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluorobenzene.

    Nitration: The benzene ring undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with a suitable alkyl halide to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound is used in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)propanoic acid
  • 3-Amino-3-(2-fluorophenyl)propanoic acid
  • 3-Amino-3-(4-bromophenyl)propanoic acid

Uniqueness

3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and specificity in chemical and biological applications.

Properties

IUPAC Name

3-amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVKEKVKTZSGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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